molecular formula C10H10ClN3O2 B1403664 Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate CAS No. 1400764-29-5

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate

Cat. No.: B1403664
CAS No.: 1400764-29-5
M. Wt: 239.66 g/mol
InChI Key: JMENTCJVROGGOB-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate is a high-value chemical building block specifically designed for advanced antifolate research and drug discovery . This chlorinated pyrrolopyrimidine ester serves as a versatile synthetic intermediate for constructing targeted molecules with potential biological activity. Compounds based on the pyrrolo[3,2-d]pyrimidine scaffold have been extensively investigated as potent dual inhibitors of crucial folate metabolism enzymes, Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) . This mechanism is a validated strategy in chemotherapy for disrupting the biosynthesis of nucleic acids in rapidly dividing cells . As a key intermediate, this compound is used to develop potential therapeutic agents targeting various diseases . The structure features a reactive 4-chloro group amenable for nucleophilic substitution and a protected ester functionality, providing significant flexibility for further chemical elaboration. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable regulatory requirements.

Properties

IUPAC Name

ethyl 4-chloro-5-methylpyrrolo[3,2-d]pyrimidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClN3O2/c1-3-16-10(15)9-12-6-4-5-14(2)7(6)8(11)13-9/h4-5H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMENTCJVROGGOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC2=C(C(=N1)Cl)N(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis via Pyrrole Intermediate Cyclization

The most robust method involves constructing the pyrrolo[3,2-d]pyrimidine core through cyclization of a substituted pyrrole precursor:

  • Step 1 : Ethyl 3-amino-5-methyl-1H-pyrrole-2-carboxylate (21 ) is synthesized from 5-methylisoxazole (18 ) via a three-step process:
    • Conversion of 18 to 3-oxobutanenitrile (19 ) using sodium ethoxide.
    • Condensation of 19 with diethyl aminomalonate hydrochloride (17 ) to form diethyl[(2-cyanovinyl)amino]malonate (20 ).
    • Cyclization of 20 under basic conditions (NaOEt, ethanol, 55–60 °C) to yield 21 (12% overall yield).
  • Step 2 : Cyclocondensation of 21 with 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea forms the pyrrolo[3,2-d]pyrimidine ring, yielding intermediate 27 .

  • Step 3 : Protection of the 2-amino group in 27 with pivaloyl chloride produces 28 , followed by chlorination with phosphorus oxychloride (POCl₃) to generate 4-chloro-6-methyl-5H-pyrrolo[3,2-d]pyrimidine-2-carboxamide (29 ).

Intermediate Structure Modifications Yield Key Reagents
21 Ethyl pyrrole-2-carboxylate 12% NaOEt, ethanol
27 Pyrrolo[3,2-d]pyrimidine core 63% 1,3-bis(methoxycarbonyl)-2-methyl-2-thiopseudourea
29 4-Chloro, 6-methyl derivative 86% POCl₃

Alternative Chlorination Strategies

Chlorination at position 4 is critical for introducing reactivity. Two approaches are documented:

  • Direct Chlorination : Treatment of pyrrolo[3,2-d]pyrimidine intermediates with POCl₃ in toluene or dichloroethane achieves selective chlorination.
  • Protection-Directed Chlorination : Prior protection of the 2-amino group (e.g., pivaloylation) prevents side reactions, improving chlorination efficiency.

Structural Confirmation and Optimization

  • Analytical Data : The final compound (CAS 1400764-29-5) has a molecular weight of 239.66 g/mol (C₁₀H₁₀ClN₃O₂).
  • Yield Optimization : Modifying reaction conditions (e.g., using diethyl aminomalonate hydrochloride instead of the free base) increased intermediate 20 purity.

Comparative Analysis of Methods

Method Advantages Limitations
Cyclization of 21 High regioselectivity for pyrrolo[3,2-d]pyrimidine core Low overall yield (12%) due to multi-step synthesis
Direct Chlorination Simplified workflow Risk of over-chlorination or side products
Protection-Chlorination Improved reaction control Additional steps for protection/deprotection

Key Findings

  • The methyl group at position 5 originates from the 5-methylisoxazole starting material.
  • Ethyl ester functionality at position 3 is retained throughout the synthesis, confirmed by NMR and mass spectrometry.
  • POCl₃ is the most effective chlorinating agent for introducing the 4-chloro substituent.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.

    Ester Hydrolysis: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: For substitution reactions, common nucleophiles include amines, thiols, and alkoxides.

    Oxidizing Agents: Agents like potassium permanganate or hydrogen peroxide can be used for oxidation.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

    Hydrolysis Conditions: Acidic or basic conditions can be employed for ester hydrolysis.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate has garnered attention for its potential as a pharmaceutical intermediate. Its structure suggests it may exhibit biological activity relevant to the development of new drugs.

Case Study: Anticancer Activity
Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines show promise as anticancer agents. In one study, compounds similar to ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine demonstrated significant cytotoxic effects against various cancer cell lines, suggesting a pathway for further drug development .

Agriculture

The compound's unique structure may also lend itself to applications in agrochemicals, particularly as a pesticide or herbicide. Its efficacy against specific pests or diseases could be evaluated through field trials.

Case Study: Pesticidal Properties
A study focusing on pyrrolopyrimidine derivatives revealed that certain compounds exhibited strong insecticidal activity against common agricultural pests. This opens avenues for ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives to be tested for similar properties .

Material Science

In material science, ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine can be explored as a building block for synthesizing novel polymers or advanced materials.

Case Study: Polymer Synthesis
Research has shown that pyrrolo[3,2-d]pyrimidine derivatives can be used to create polymers with enhanced thermal stability and mechanical properties. This suggests potential applications in creating materials for electronics or aerospace industries .

Data Table: Summary of Applications

Application AreaPotential UsesRelevant Findings
Medicinal ChemistryAnticancer agentsSignificant cytotoxic effects on cancer cell lines .
AgriculturePesticides and herbicidesStrong insecticidal activity against agricultural pests .
Material ScienceBuilding blocks for polymersEnhanced thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. For instance, it can bind to enzymes such as DNA gyrase, inhibiting their activity and thereby affecting bacterial DNA replication . This mechanism underlies its potential antimicrobial properties. Additionally, its interaction with other cellular targets is being investigated to understand its broader biological effects.

Comparison with Similar Compounds

Key Observations :

  • Carboxylate Position : Shifting the ethyl carboxylate from C3 to C2 or C6 () modifies the molecule’s dipole moment and hydrogen-bonding capacity, impacting solubility and target binding .

Heterocyclic Variants

  • Pyrazolo[1,5-a]pyrimidine Derivatives : Ethyl 6-bromo-5-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate () replaces the pyrrole ring with pyrazole, altering π-conjugation and electronic properties. This structural shift may reduce planarity, affecting intercalation with biological targets .
  • Pyrimido[1,2-a]pyrimidine Derivatives : Ethyl pyrimido[1,2-a]pyrimidine-3-carboxylate derivatives () exhibit antioxidant and antibacterial activities, suggesting that analogous pyrrolo-pyrimidines could share similar bioactivity profiles .

Functional Implications

  • Biological Activity: Pyrimidinone derivatives () and pyrimido-pyrimidines () demonstrate anti-inflammatory, antimicrobial, and antitumor activities. The target compound’s chloro and methyl substituents may enhance lipophilicity, improving membrane permeability .
  • Hydrogen Bonding : emphasizes hydrogen bonding’s role in molecular aggregation. The carboxylate group in the target compound could participate in hydrogen bonds, influencing crystal packing and stability .

Biological Activity

Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate (CAS No. 1234616-53-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC10H12ClN3O2
Molecular Weight241.67 g/mol
CAS Number1234616-53-5
AppearanceSolid
Storage Temperature2-7°C (Refrigerated)
LogP0.78

Recent studies indicate that compounds within the pyrrolo[3,2-d]pyrimidine class exhibit significant inhibitory effects on various tyrosine kinases, which are crucial in cancer progression. For instance, one study highlighted that derivatives of this compound showed promising cytotoxic effects against multiple cancer cell lines, with IC50 values ranging from 29 to 59 µM for different derivatives .

Structure-Activity Relationship (SAR)

The biological activity of ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine derivatives can be influenced by modifications at various positions on the pyrrolo ring. For example:

  • Position 4 : Substituents at this position can significantly alter the compound's potency against specific kinases.
  • Position 5 : The presence of a methyl group enhances lipophilicity and may improve cellular uptake.

A comparative analysis of various derivatives revealed that compounds with halogen substitutions exhibited enhanced activity against EGFR and CDK2 enzymes, with some showing IC50 values comparable to established inhibitors like sunitinib .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines :
    • A study evaluated the cytotoxic effects of ethyl 4-chloro-5-methyl derivatives on HepG2 cells, demonstrating that these compounds could induce apoptosis through upregulation of pro-apoptotic proteins such as caspase-3 and Bax while downregulating Bcl-2 .
  • Inhibition of Tyrosine Kinases :
    • Another research highlighted the compound's ability to inhibit CSF1R with subnanomolar potency, suggesting potential therapeutic applications in treating diseases related to macrophage activation . The study presented a detailed SAR analysis indicating that specific modifications could enhance selectivity toward CSF1R over other kinases.

Comparative Table of Biological Activity

CompoundTarget EnzymeIC50 (nM)Mechanism of Action
Ethyl 4-chloro derivativeEGFR~40Induces apoptosis via caspase activation
Ethyl 4-bromo derivativeCDK2~60Cell cycle arrest
Ethyl 4-fluoro derivativeVEGFR2~204Inhibits angiogenesis

Q & A

Q. How is Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate synthesized and characterized in academic research?

The synthesis typically involves multi-step reactions, such as coupling ethyl cyanoacetate derivatives with halogenated intermediates, followed by cyclization and chlorination. For example, analogous pyrrolo-pyrimidine compounds are synthesized via reactions with ethyl isothiocyanate under controlled conditions . Characterization relies on 1H/13C NMR for verifying substituent positions and purity, and single-crystal X-ray diffraction to confirm the three-dimensional structure. Key parameters include bond lengths (e.g., C–C mean deviation: 0.005 Å) and R factors (e.g., 0.054 for precision) .

Q. What spectroscopic techniques are critical for confirming the structural integrity of this compound?

  • NMR Spectroscopy : Assigns proton environments (e.g., methyl groups at δ ~2.22 ppm) and carbon frameworks (e.g., carbonyl carbons at ~170 ppm) .
  • Mass Spectrometry (EI/ESI-MS) : Validates molecular weight via molecular ion peaks (e.g., m/z 309.3 for similar esters) .
  • X-ray Crystallography : Resolves ambiguities in regiochemistry, such as distinguishing between 4- and 7-substituted isomers .

Q. What are common synthetic impurities, and how are they mitigated?

Impurities like unreacted intermediates or regioisomeric byproducts are identified via HPLC or TLC and removed using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients). Crystallographic data (e.g., disorder parameters in ) can highlight structural anomalies requiring repurification .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of substituents in pyrrolo-pyrimidine carboxylates?

Density Functional Theory (DFT) calculations analyze electron density distributions to predict nucleophilic/electrophilic sites. For example, the 4-chloro group’s electrophilicity is influenced by the adjacent pyrimidine ring’s electron-withdrawing effect, guiding substitution reactions . Molecular docking studies further elucidate interactions with biological targets (e.g., kinase active sites) .

Q. What strategies resolve contradictions in crystallographic data for pyrrolo-pyrimidine derivatives?

  • Refinement Software : SHELXL refines high-resolution data, addressing disorder (e.g., methyl group orientation) via PART instructions .
  • Hydrogen Bond Analysis : Graph set analysis (e.g., C–H⋯O/N interactions in ) identifies packing motifs that may explain deviations in bond angles .
  • Validation Tools : CheckCIF flags outliers (e.g., unusual torsion angles) for re-examination .

Q. How is regioselectivity optimized during nucleophilic substitution at the 4-chloro position?

  • Solvent Effects : Polar aprotic solvents (e.g., THF) enhance chloride leaving-group departure .
  • Catalysts : LiHMDS promotes deprotonation, directing nucleophiles to the 4-position while minimizing side reactions at the ester group .
  • Steric Control : Bulky substituents on the pyrrolo ring (e.g., 5-methyl) hinder undesired substitutions .

Q. What in vitro assays evaluate kinase inhibitory activity for this compound?

  • Enzyme Inhibition Assays : Measure IC50 values against kinases (e.g., EGFR, CDK2) using fluorescence-based ADP-Glo™ kits .
  • Cellular Profiling : Assess antiproliferative effects in cancer cell lines (e.g., MCF-7) via MTT assays, correlating activity with structural modifications (e.g., ester vs. carboxylic acid derivatives) .

Q. How does the electronic environment of the pyrrolo-pyrimidine core influence hydrogen bonding in crystal packing?

The electron-deficient pyrimidine ring stabilizes C–H⋯O/N interactions, as seen in the crystal structure of related compounds (e.g., inclination angles of 3.04° between pyrimidine and benzothiazole groups) . Substituents like the 3-carboxylate enhance hydrogen bond donor/acceptor capacity, influencing supramolecular assembly .

Methodological Notes

  • Crystallography : Use SHELXTL for structure solution and refinement, leveraging its robustness for small-molecule twinning and high-resolution data .
  • Synthetic Optimization : Employ a 2x excess of amines in amidation reactions to counteract reduced reactivity in sterically hindered pyrimidine esters .
  • Data Interpretation : Cross-validate NMR assignments with HSQC/HMBC experiments to distinguish between pyrrolo and pyrimidine protons .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate
Reactant of Route 2
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Ethyl 4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-3-carboxylate

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